molecular formula C17H22N4O2 B7542837 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide

Cat. No. B7542837
M. Wt: 314.4 g/mol
InChI Key: SVPDNFWWMRBVIE-UHFFFAOYSA-N
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Description

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide, also known as IPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazopyridines, which are known to have diverse biological activities. IPP has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide is not fully understood. However, it has been suggested that 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been shown to induce apoptosis, inhibit cell growth, and decrease the expression of certain proteins involved in cancer cell proliferation. In animal studies, 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been shown to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide in lab experiments is its potent biological activity, which allows for the study of its effects on various biological processes. However, one of the limitations of using 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide. One direction is the development of new synthetic methods for the preparation of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide and its derivatives. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide in vivo. Additionally, the potential applications of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide in the treatment of neurodegenerative diseases and other conditions warrant further investigation.

Synthesis Methods

The synthesis of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been reported using different methods, including the one-pot procedure and the multi-step synthesis. The one-pot procedure involves the reaction of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)ethanone with N-propylpiperidine-3-carboxamide in the presence of a base and a palladium catalyst. The multi-step synthesis involves the preparation of 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)ethanone, followed by the reaction with N-propylpiperidine-3-carboxamide in the presence of a base and a palladium catalyst.

Scientific Research Applications

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been shown to have potent antitumor activity against various cancer cell lines. In neuroscience, 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-8-18-16(22)13-6-5-10-21(11-13)17(23)14-12-20-9-4-3-7-15(20)19-14/h3-4,7,9,12-13H,2,5-6,8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPDNFWWMRBVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide

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